Methyl 1-(methoxymethyl)-L-prolinate
CAS No.: 53823-82-8
Cat. No.: VC20497690
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53823-82-8 |
|---|---|
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | methyl (2S)-1-(methoxymethyl)pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C8H15NO3/c1-11-6-9-5-3-4-7(9)8(10)12-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | IWPHKYWIPIQSNX-ZETCQYMHSA-N |
| Isomeric SMILES | COCN1CCC[C@H]1C(=O)OC |
| Canonical SMILES | COCN1CCCC1C(=O)OC |
Introduction
Methyl 1-(methoxymethyl)-L-prolinate is a derivative of the amino acid proline, classified as an amino acid derivative and a heterocyclic compound containing nitrogen. It features a proline backbone with a methoxymethyl group, making it a subject of interest in medicinal chemistry and organic synthesis due to its potential applications in various biochemical processes and drug design.
Synthesis Methods
The synthesis of Methyl 1-(methoxymethyl)-L-prolinate typically involves multiple steps, including protection and deprotection strategies to manage reactive functional groups. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for improving yield and purity. Microwave-assisted techniques have also been explored to enhance reaction efficiency.
Synthesis Steps:
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Protection of Reactive Groups: Initial steps often involve protecting the reactive groups to prevent unwanted side reactions.
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Introduction of Methoxymethyl Group: The methoxymethyl group is introduced through specific chemical reactions.
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Deprotection: Final steps involve deprotecting the groups to obtain the desired compound.
Chemical Reactions and Applications
Methyl 1-(methoxymethyl)-L-prolinate can participate in various chemical reactions typical of amino acid derivatives. These reactions often require specific catalysts or reagents to facilitate transformations. For instance, reducing agents like lithium aluminum hydride may be used for selective reductions, while oxidizing agents can convert alcohols into ketones or aldehydes.
Potential Applications:
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Medicinal Chemistry: Modifications on proline can significantly affect biological activity, influencing peptide synthesis and drug design.
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Organic Synthesis: Useful in synthesizing complex molecules due to its versatile chemical structure.
Biological Interactions and Mechanism of Action
The mechanism of action for Methyl 1-(methoxymethyl)-L-prolinate primarily relates to its biological interactions as an amino acid derivative. It may act as a building block in peptide synthesis or influence protein-protein interactions, similar to other proline derivatives .
Research Findings and Future Directions
Research on Methyl 1-(methoxymethyl)-L-prolinate highlights the importance of amino acid derivatives in both academic research and industrial applications. Studies on proline derivatives have shown significant potential in drug design and peptide synthesis, emphasizing the need for further exploration into their biological activities and synthetic methodologies .
Future Research Directions:
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Biological Activity Studies: Investigating the biological activity of Methyl 1-(methoxymethyl)-L-prolinate and its derivatives.
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Synthetic Methodologies: Developing more efficient and sustainable synthesis methods for this compound.
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